BJE6-106
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Overview
Description
BJE6-106, commonly referred to as B106, is a potent and selective third-generation inhibitor of protein kinase C delta (PKCδ). This compound has shown significant promise in scientific research due to its ability to induce caspase-dependent apoptosis and its tumor-specific effects .
Preparation Methods
The synthesis of B106 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and concentrations for research purposes .
Chemical Reactions Analysis
B106 undergoes several types of chemical reactions, primarily focusing on its interaction with PKCδ. The compound is known to induce caspase-dependent apoptosis, which involves the activation of caspase enzymes that lead to programmed cell death. Common reagents and conditions used in these reactions include specific concentrations of B106 and incubation times ranging from 6 to 72 hours . The major products formed from these reactions are apoptotic cells, which are characterized by increased activity of caspase 3/7 and phosphorylation of MKK4, JNK, and H2AX .
Scientific Research Applications
B106 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, B106 is used as a selective inhibitor to study the role of PKCδ in various cellular processes. In biology, it is utilized to investigate the mechanisms of apoptosis and cell survival, especially in melanoma cell lines with NRAS mutations . In medicine, B106 shows potential as a therapeutic agent for treating cancers due to its tumor-specific effects and ability to induce apoptosis . Additionally, B106 is used in industrial research to develop new drugs and therapeutic strategies targeting PKCδ .
Mechanism of Action
B106 exerts its effects by selectively inhibiting PKCδ with an IC50 of 0.05 μM, which is significantly more potent than its effect on classical PKC isozyme PKCα (IC50 = 50 μM) . The inhibition of PKCδ leads to the activation of caspase enzymes, which in turn triggers apoptosis. The molecular targets and pathways involved include the MKK4-JNK-H2AX pathway, where B106 induces the activation of MKK4, JNK, and H2AX at different times .
Comparison with Similar Compounds
B106 is unique in its high selectivity and potency as a PKCδ inhibitor. Similar compounds include other PKC inhibitors such as sotrastaurin (AEB071) and GF109203X (GFX), which are pan-PKC inhibitors . Unlike these pan-PKC inhibitors, B106 specifically targets PKCδ, resulting in fewer adverse effects and greater efficacy in inducing apoptosis in certain cell lines . This specificity makes B106 a valuable tool in research and potential therapeutic applications.
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Properties
IUPAC Name |
6-(2-carbazol-9-ylethyl)-2,2-dimethylchromene-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c1-26(2)13-11-19-15-18(16-20(17-28)25(19)29-26)12-14-27-23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-11,13,15-17H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDDENZBVHBRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)CCN3C4=CC=CC=C4C5=CC=CC=C53)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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